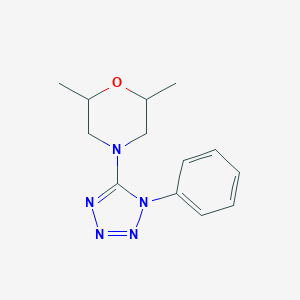![molecular formula C20H16FN3S B255910 3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)
3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile, commonly known as DMF-TA, is a synthetic compound that belongs to the class of acrylonitriles. DMF-TA has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and molecular biology.
Aplicaciones Científicas De Investigación
DMF-TA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. DMF-TA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Mecanismo De Acción
The exact mechanism of action of DMF-TA is not fully understood. However, it is believed to exert its biological activities by binding to specific targets in cells and modulating their function. DMF-TA has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and viral replication.
Biochemical and Physiological Effects:
DMF-TA has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been reported to inhibit the replication of certain viruses such as HIV and hepatitis C virus. DMF-TA has been found to interact with DNA and RNA, which may contribute to its biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF-TA has several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. DMF-TA has also been reported to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, DMF-TA has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
DMF-TA has a wide range of potential applications in various fields, and future research should focus on exploring these applications. Some possible future directions include:
1. Development of DMF-TA-based fluorescent probes for the detection of metal ions in biological samples.
2. Synthesis of novel materials using DMF-TA as a building block.
3. Investigation of the potential of DMF-TA as a therapeutic agent for viral infections.
4. Elucidation of the molecular targets of DMF-TA and its mechanism of action.
5. Optimization of the synthesis method to improve the purity and yield of DMF-TA.
In conclusion, DMF-TA is a synthetic compound with potential applications in medicinal chemistry, material science, and molecular biology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been discussed in this paper. Further research on DMF-TA is necessary to fully explore its potential in various fields.
Métodos De Síntesis
The synthesis of DMF-TA involves the reaction of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with 3-(dimethylamino)phenylacrylonitrile in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure to obtain the final product. The purity and yield of DMF-TA can be improved by optimizing the reaction conditions.
Propiedades
Nombre del producto |
3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile |
|---|---|
Fórmula molecular |
C20H16FN3S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(Z)-3-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C20H16FN3S/c1-24(2)18-9-3-14(4-10-18)11-16(12-22)20-23-19(13-25-20)15-5-7-17(21)8-6-15/h3-11,13H,1-2H3/b16-11- |
Clave InChI |
FQRCGGOGESBBAN-WJDWOHSUSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)


![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)



![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)
![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)